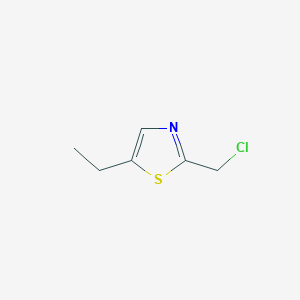
2-(Chloromethyl)-5-ethyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-ethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group at the second position and an ethyl group at the fifth position of the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of allyl isothiocyanate with chlorine. The process typically involves the following steps:
Reaction with Chlorine: Allyl isothiocyanate (CH₂=CH-CH₂-NCS) is reacted with chlorine at temperatures ranging from 0°C to 150°C.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-5-ethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
科学的研究の応用
2-(Chloromethyl)-5-ethyl-1,3-thiazole has several applications in scientific research:
作用機序
The mechanism of action of 2-(Chloromethyl)-5-ethyl-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in its use as an intermediate in chemical synthesis .
類似化合物との比較
2-Chloromethyl-5-methyl-1,3-thiazole: Similar structure but with a methyl group instead of an ethyl group.
2-Chloromethyl-5-phenyl-1,3-thiazole: Contains a phenyl group at the fifth position.
Uniqueness: 2-(Chloromethyl)-5-ethyl-1,3-thiazole is unique due to the presence of both a chloromethyl and an ethyl group, which confer distinct chemical properties and reactivity compared to other thiazole derivatives .
特性
分子式 |
C6H8ClNS |
|---|---|
分子量 |
161.65 g/mol |
IUPAC名 |
2-(chloromethyl)-5-ethyl-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3 |
InChIキー |
OMNARGNMMFLYFU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(S1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
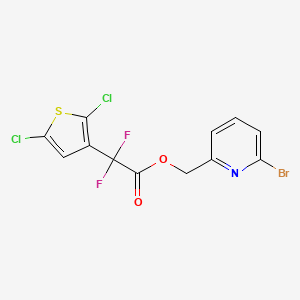
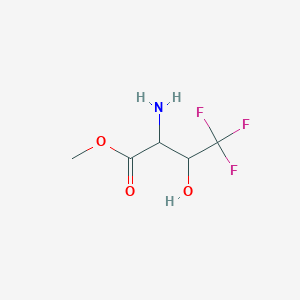
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
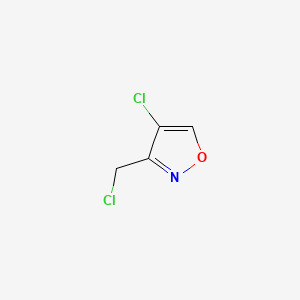
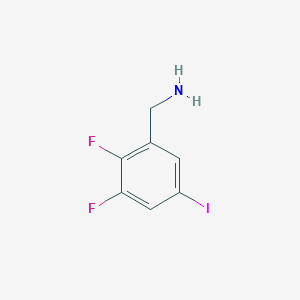

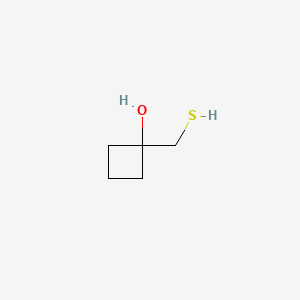



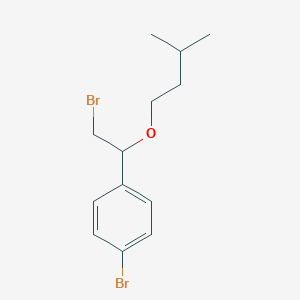
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)

